Gloriosine

概要

説明

Gloriosine is a potent alkaloid derivative predominantly found in the plant Gloriosa superba L., commonly known as the “glory lily” or “tiger claw.” This compound has garnered significant attention due to its potent anticancer properties, particularly in inducing cell cycle arrest and autophagic cell death in non-small cell lung cancer . This compound shares chemical properties with colchicine, another well-known alkaloid with similar biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of gloriosine involves the extraction from the rhizomes of Gloriosa superba L. The extraction process typically employs microwave-assisted extraction (MAE) coupled with high-performance thin-layer chromatography (HPTLC) for quantification . The optimal conditions for extraction include maintaining microwave power at 460 watts, irradiation time of 6.4 minutes, aqueous ethanol concentration at 30%, and pH at 3 .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield from natural sources. The validated HPTLC method is used for simultaneous quantification of colchicine and this compound, ensuring the quality of raw material, extract, and finished products . This method is linear, accurate, precise, and robust, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: Gloriosine undergoes various chemical reactions, including hydrolysis and binding to microtubules. The formamide group in this compound is susceptible to hydrolysis under specific conditions, potentially breaking down the molecule.

Common Reagents and Conditions: The hydrolysis reaction typically involves water as the reagent under controlled conditions. For microtubule binding, this compound interacts with tubulin, a protein essential for cell division.

Major Products Formed: The major products formed from the hydrolysis of this compound include simpler alkaloid derivatives. When binding to microtubules, this compound forms a complex with tubulin, inhibiting cell division.

科学的研究の応用

Anticancer Properties

Gloriosine exhibits significant anti-mitotic activity, making it a candidate for cancer treatment. Research indicates that this compound binds to β-tubulin at the colchicine binding site, which is crucial for microtubule dynamics during cell division. This binding leads to mitotic arrest and cell death in cancerous cells.

- In Vitro Studies : A study demonstrated that this compound has a mitotic index reduction from 24% in control cells to 14% in treated cells, indicating its strong anti-proliferative effects with a cell viability of 63.94% at a concentration of 0.0004 mg/ml .

- Docking Studies : In silico docking experiments showed that this compound has a binding score of -7.5 kcal/mol, comparable to colchicine (-7.4 kcal/mol), suggesting similar efficacy as a microtubule-targeting agent .

Toxicological Insights

While this compound shows promise as a therapeutic agent, it is also associated with toxicity, particularly when derived from the Gloriosa superba plant.

- Case Studies : Reports indicate that ingestion of Gloriosa superba can lead to severe poisoning symptoms resembling acute infections, such as hair loss and gastrointestinal distress due to its anti-mitotic effects on rapidly dividing cells .

- Toxicity Profile : The ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of this compound suggests high gastrointestinal absorption and relatively lower toxicity compared to colchicine .

Ethnopharmacological Applications

This compound has been traditionally used in various cultures for its medicinal properties.

- Traditional Uses : In some regions, Gloriosa superba has been utilized in herbal formulations for treating gouty arthritis and other inflammatory conditions . The alkaloid content varies significantly across different plant parts and geographical locations, influencing its therapeutic efficacy .

Research and Development

Ongoing research is focused on synthesizing derivatives of this compound that may exhibit reduced toxicity while maintaining anticancer properties.

- Synthesis of Derivatives : Recent studies have explored C10-amine derivatives of this compound that show lower toxicity towards normal cells but retain anticancer activity . This line of research aims to develop safer therapeutic options based on the structural framework of this compound.

Data Tables

作用機序

Gloriosine exerts its effects primarily through its interaction with microtubules and the Hippo signaling pathway:

Microtubule Binding: this compound binds to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest during the G2/M phase.

Hippo Signaling Pathway: this compound negatively regulates YAP transcriptional activity, leading to autophagic cell death in cancer cells.

類似化合物との比較

Gloriosine is often compared to colchicine due to their similar chemical properties and biological activities:

Colchicine: Both compounds bind to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization.

Similar Compounds: Other similar compounds include lumicolchicine, 3-demethyl-N-deformyl-N-deacetyl colchicines, and 3-demethylcolchicine, which are also found in Gloriosa superba L.

生物活性

Gloriosine, a natural alkaloid derived from Gloriosa superba, has garnered attention for its significant biological activities, particularly in the context of cancer treatment and its anti-mitotic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound shares structural similarities with colchicine, a well-known anti-mitotic agent. It exhibits its biological effects primarily through binding to the colchicine binding site (CBS) on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. In silico docking studies have shown that this compound has a binding affinity score of -7.5 kcal/mol towards β-tubulin at the CBS, indicating a strong potential as a microtubule-targeting agent .

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is favorable for drug development:

- Bioavailability : Predicted bioavailability score of 0.55.

- Solubility : Good predicted aqueous solubility.

- Toxicity Class : Class II toxicity with an LD50 value of approximately 6 mg/kg .

Antiproliferative Activity

This compound has been extensively studied for its antiproliferative effects against various cancer cell lines. A recent study evaluated its activity against 15 different human cancer cell lines using the MTT assay. The results indicated that this compound exhibited IC50 values ranging from 32.61 nM to 100.28 nM , demonstrating potent cytotoxicity compared to normal breast cells (IC50: 700.48 nM) and colchicine (IC50: 567.81 nM) .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| A549 (Lung) | 32.61 |

| MCF-7 (Breast) | 45.12 |

| HeLa (Cervical) | 56.78 |

| HCT116 (Colon) | 70.34 |

| Normal Breast Cells | 700.48 |

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by forming apoptotic bodies and disrupting normal cellular functions.

- Inhibition of Cell Migration : In wound healing assays, this compound significantly inhibited the migration of A549 cells, reducing wound closure from 85% to 11% at a concentration of 500 nM .

- Mitotic Index Reduction : Treatment with this compound resulted in a mitotic index decrease from 24% in control cells to approximately 14% in treated cells, indicating its efficacy in halting cell division .

Case Studies and Clinical Relevance

A notable case study highlighted the toxicity associated with Gloriosa superba, where a patient presented symptoms mimicking acute febrile illness after ingesting tubers containing this compound. The clinical manifestations included pancytopenia and rapid hair loss, attributed to the anti-mitotic effects of this compound on bone marrow . This underscores the dual nature of this compound as both a therapeutic agent and a potential toxin.

特性

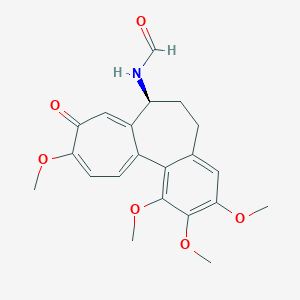

IUPAC Name |

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSXDWASQCHADG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225057 | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-12-3 | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gloriosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLORIOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02803H7OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。